2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride
Description
2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride is a bicyclic heterocyclic compound featuring a pyrrolidine ring fused to a pyrimidine core, with a methoxy substituent at the 2-position. The hydrochloride salt enhances its solubility and stability, making it a valuable intermediate in pharmaceutical synthesis. This scaffold is notable for its structural versatility, enabling modifications that influence pharmacokinetic and pharmacodynamic properties .
Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H10ClN3O |
|---|---|
Molecular Weight |
187.63 g/mol |
IUPAC Name |
2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;hydrochloride |
InChI |
InChI=1S/C7H9N3O.ClH/c1-11-7-9-3-5-2-8-4-6(5)10-7;/h3,8H,2,4H2,1H3;1H |
InChI Key |
WBAVMSJMCHCMFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C2CNCC2=N1.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Pyrrole Derivatives with Pyrimidine Precursors
This approach involves condensing pyrrole derivatives with pyrimidine precursors under controlled conditions.
Method 1: Formamide-Mediated Cyclization
-
Starting Materials : 3-Amino-4-carbethoxy-5-methyl-2-phenyl-pyrrole hydrochloride and formamide.
-
Reaction Conditions : Heating at 160°C for 16 hours under inert atmosphere.
-
Mechanism : Cyclization via nucleophilic attack of the pyrrole amino group on the carbonyl carbon of formamide, followed by dehydration.
-
Product : 5-Methyl-4-phenyl-7-(p-tolyl)-6H-pyrrolo[3,4-d]pyrimidine derivatives.
Mannich Reaction and Condensation
This strategy leverages nucleophilic additions and cyclizations to construct the core structure.
Method 3: Mannich Base Formation
Method 4: Ethyl 2-Cyanoacetate Alkylation
Lithiation and α-Keto Ester Reaction
This method introduces the methoxy group via lithiation and nucleophilic addition.
Method 5: Lithiation of 4-Chloro-6-Methoxy-2-(Methylsulfanyl)pyrimidine
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Starting Materials : 4-Chloro-6-methoxy-2-(methylsulfanyl)pyrimidine and α-keto esters.
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Reaction Conditions : LDA (lithium diisopropylamide), THF, −78°C.
-
Mechanism : Lithiation at the 5-position of pyrimidine, followed by reaction with α-keto esters to form intermediates, which cyclize upon treatment with amines.
One-Pot Multicomponent Reactions
This approach simplifies synthesis by combining three reactants in a single pot.
Method 6: Three-Component Cyclization
Chlorination and Substitution
This method targets functional group interconversion to achieve the desired substituent.
Method 7: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Synthesis
-
Starting Materials : 2-Methyl-3,3-dichloroacrylonitrile and trimethyl orthoformate.
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Reaction Conditions : Lewis acid catalyst (e.g., ZnCl₂), 30–110°C.
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Mechanism : Condensation to form a dichloro intermediate, followed by cyclization with formamidine salts and elimination of HCl.
Comparative Analysis
Hydrochloride Salt Formation
The free base is typically converted to the hydrochloride salt via:
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydropyrrolo derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyrrolo derivatives, and substituted pyrrolopyrimidines, each with potential biological activity.
Scientific Research Applications
Antimalarial Activity
Research indicates that derivatives of pyrrolo[3,4-d]pyrimidines exhibit significant antimalarial properties. A study highlighted the synthesis of various substituted pyrrolo compounds, including 2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives. These compounds demonstrated promising activity against Plasmodium falciparum, the parasite responsible for malaria. The mechanism of action is believed to involve inhibition of key enzymes in the parasite's metabolic pathways .
Anticancer Research
The compound has also been investigated for its anticancer properties. Studies have shown that certain pyrrolo[3,4-d]pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. The presence of the methoxy group enhances the compound's ability to interact with biological targets involved in cancer progression. Notably, these compounds have been evaluated for their effects on apoptosis and cell cycle regulation in cancer cells .
Neuroprotective Effects
Emerging research suggests that 2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride may possess neuroprotective effects. Preliminary studies indicate that it could mitigate neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The proposed mechanism involves the modulation of neuroinflammatory pathways and oxidative stress responses .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is crucial for optimizing its pharmacological properties. Variations in substitution patterns on the pyrrolo ring have been shown to significantly influence potency and selectivity against various biological targets. This insight facilitates the design of more effective derivatives with enhanced therapeutic profiles.
Synthesis and Derivatives
The synthesis of this compound involves several synthetic routes that allow for the introduction of different functional groups. These synthetic strategies are vital for generating a library of derivatives that can be screened for diverse biological activities.
- Antimalarial Study : A recent study synthesized various derivatives of 2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine and tested their efficacy against Plasmodium falciparum. The results indicated several compounds with IC50 values in the low micromolar range, suggesting strong antimalarial potential.
- Cancer Cell Line Research : In vitro assays conducted on breast cancer cell lines revealed that specific derivatives led to a reduction in cell viability by inducing apoptosis through caspase activation pathways.
- Neuroprotection Investigation : Experimental models of neurodegeneration showed that treatment with this compound resulted in decreased levels of inflammatory markers and improved neuronal survival rates.
Mechanism of Action
The mechanism of action of 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to altered cellular pathways and therapeutic effects, such as the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
Pyrazolo[3,4-d]pyrimidines (Figure 15, )
- Structural Difference : Replaces the pyrrolidine ring with a pyrazole ring.
- For example, 4-(phenylamino)pyrazolo[3,4-d]pyrimidine derivatives are studied as anticancer agents .
- Example: 4-Substituted anilino-6-hydroxylaminopyrazolo[3,4-d]pyrimidine (Figure 15B) shows improved selectivity for tyrosine kinases compared to pyrrolo analogs .
Pyrido[3,4-d]pyrimidines (Figure 4, )
- Structural Difference : Incorporates a pyridine ring instead of pyrrolidine.
- Functional Impact: The pyridine ring increases aromaticity, improving DNA intercalation properties. Compounds like 4-anilinopyrido[3,4-d]pyrimidin-6-acrylamide (Figure 4E) are explored as kinase inhibitors with enhanced metabolic stability .
Substituent Modifications
Chloro-Substituted Derivatives
- Example : 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride (CAS 1190927-74-2, ).
- Impact : Chlorine atoms at positions 2 and 4 increase electrophilicity, facilitating nucleophilic substitution reactions. These derivatives are precursors for antiviral and antimicrobial agents .
Benzyl-Substituted Derivatives
- Example : 6-Benzyl-2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS 779323-58-9, ).
- Impact : The benzyl group enhances lipophilicity, improving blood-brain barrier penetration. This modification is critical for central nervous system-targeted drugs .
Morpholine/Pyridinyl Derivatives
Salt Forms and Physicochemical Properties
*Calculated from molecular formula. †From . ‡Inferred from salt form.
Biological Activity
2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride (CAS No. 1360364-97-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies highlighting its therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 151.17 g/mol
- CAS Number : 947305-13-7 (base form), 1360364-97-1 (hydrochloride form)
Anticancer Properties
Recent studies have indicated that derivatives of pyrrolo[3,4-d]pyrimidine compounds exhibit promising anticancer activity. For instance, compounds similar to 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine have been tested against various cancer cell lines with notable results:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 0.048 | Induction of apoptosis |
| Compound B | MCF7 (Breast) | 0.067 | Inhibition of cell proliferation |
These findings suggest that the compound can induce apoptosis and inhibit cell proliferation in cancer cells, making it a candidate for further development in cancer therapy.
Antiparasitic Activity
The compound has also shown efficacy against parasitic infections. In vitro studies demonstrated that modifications to the pyrrolo[3,4-d]pyrimidine structure can enhance antiparasitic activity:
| Derivative | EC50 (μM) | Target Parasite |
|---|---|---|
| Derivative 1 | 0.010 | Plasmodium falciparum |
| Derivative 2 | 0.038 | Trypanosoma brucei |
The low EC50 values indicate potent activity against these parasites, suggesting potential for use in treating diseases such as malaria and sleeping sickness.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
- DNA Interaction : It may interact with DNA or RNA, leading to disruptions in replication and transcription processes.
- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal assessed the anticancer effects of various pyrrolo[3,4-d]pyrimidine derivatives, including our compound of interest. The results showed significant tumor growth inhibition in xenograft models treated with the compound over a period of four weeks.
Case Study 2: Antiparasitic Activity
Another investigation focused on the antiparasitic properties of the compound against Trypanosoma species. The study reported a significant reduction in parasite load in infected mice treated with the compound compared to controls.
Q & A
Q. What are the optimal synthetic routes for 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride, and how can experimental design minimize trial-and-error approaches?
To optimize synthesis, employ statistical Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify critical factors influencing yield and purity . Complement this with computational reaction path searches using quantum chemical calculations to predict energetically favorable pathways, as demonstrated in integrated computational-experimental frameworks like ICReDD . This hybrid approach reduces reliance on iterative testing by narrowing optimal conditions through predictive modeling and data-driven feedback loops .
Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?
- Nuclear Magnetic Resonance (NMR): Assign peaks for the methoxy group (δ ~3.8–4.0 ppm for CHO) and pyrrolo-pyrimidine protons (δ ~6.5–8.5 ppm for aromatic protons), ensuring comparison with structurally analogous compounds (e.g., 4-Methoxy-tetrahydropyrido-pyrimidine derivatives) .
- Liquid Chromatography-Mass Spectrometry (LCMS): Confirm molecular ion ([M+H]) and fragmentation patterns to verify molecular weight and purity. Cross-reference with databases for related heterocycles (e.g., pyridopyrimidines) .
- Thermogravimetric Analysis (TGA): Assess thermal stability by monitoring decomposition temperatures under inert atmospheres .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
Use column chromatography with polar stationary phases (e.g., silica gel) and gradient elution (hexane/ethyl acetate to dichloromethane/methanol) to separate the target compound from byproducts. For hydrochloride salts, consider recrystallization in ethanol/water mixtures to enhance crystalline purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound across studies?
Contradictions often arise from differences in reaction conditions (e.g., solvent polarity, catalyst aging) or analytical calibration . Perform sensitivity analyses using DoE to quantify the impact of variables like moisture levels or oxygen sensitivity . Validate results through reproducibility trials under controlled environments (e.g., inert atmosphere) and standardized characterization protocols .
Q. What computational methods are suitable for elucidating the reaction mechanisms of pyrrolo-pyrimidine synthesis?
- Density Functional Theory (DFT): Model transition states and intermediates to identify rate-limiting steps in cyclization or methoxylation reactions .
- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics, particularly for polar aprotic solvents (e.g., DMF, DMSO) commonly used in heterocyclic syntheses .
- Machine Learning (ML): Train models on existing reaction datasets to predict optimal catalysts or solvent systems for analogous pyrrolo-pyrimidine derivatives .
Q. How does the stability of this compound vary under different storage conditions, and how can degradation products be identified?
- Accelerated Stability Studies: Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) over 4–12 weeks. Monitor degradation via HPLC-UV/Vis to detect shifts in retention times or new peaks .
- Forced Degradation: Use acidic/basic hydrolysis, oxidative stress (HO), and photolysis to identify labile functional groups (e.g., methoxy or pyrrolidine rings). Characterize degradation products via high-resolution MS/MS .
Q. What role does the methoxy group play in modulating the compound’s physicochemical properties compared to non-substituted analogs?
The methoxy group enhances electron density in the pyrimidine ring, altering solubility (increased polarity) and stability (resistance to oxidative cleavage). Compare with analogs like 4-Chloro-pyrrolo-pyrimidine ( ) using Hammett substituent constants to quantify electronic effects on reactivity .
Q. How can researchers assess the in vitro bioactivity of this compound against related pyrrolo-pyrimidine derivatives?
- Structure-Activity Relationship (SAR) Studies: Synthesize analogs with variations in substituents (e.g., halogenation at position 6) and test against biological targets (e.g., kinase enzymes) using fluorescence-based assays .
- Molecular Docking: Screen the compound against protein crystal structures (e.g., T-cell malignancy targets) to predict binding affinities and guide functional assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
